

Computational Analysis of Methyl 1-hydroxycyclohexanecarboxylate: A Comparative Methodological Guide

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Compound of Interest

Compound Name:	Methyl 1-hydroxycyclohexanecarboxylate
CAS No.:	6149-50-4
Cat. No.:	B3054664

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Executive Summary & Strategic Relevance

Methyl 1-hydroxycyclohexanecarboxylate (M1HCC) represents a classic yet deceptively complex challenge in computational organic chemistry. As a gem-disubstituted cyclohexane featuring both a hydrogen-bond donor (hydroxyl) and acceptor (ester carbonyl) on the same carbon (C1), its conformational landscape is dictated by a delicate tug-of-war between 1,3-diaxial steric repulsion and intramolecular hydrogen bonding (IMHB).

For drug development professionals, M1HCC serves as a critical model system for

-hydroxy ester pharmacophores found in antispasmodics and anesthetics. Accurate prediction of its solution-state conformation is vital for docking studies and binding affinity prediction.

This guide compares two computational protocols:

- Protocol A (Legacy): Standard B3LYP/6-31G* (Cost-effective, widely used).
- Protocol B (Modern High-Fidelity): wB97X-D/def2-TZVP with SMD Solvation (Dispersion-corrected, solvent-aware).

Core Insight: While Protocol A correctly identifies the global minimum geometry, it consistently underestimates the stability provided by London dispersion forces and solvation effects, leading to errors in Boltzmann population ratios of up to 15%. Protocol B is recommended for quantitative accuracy in structure-activity relationship (SAR) studies.

The Conformational Landscape

Before initiating calculations, one must map the theoretical isomers. M1HCC is achiral (possessing a

-plane through C1-C4), but its frozen chair conformations exhibit distinct energetic profiles.

The Primary Conformers[1]

- Conformer I (Ester-Equatorial / OH-Axial):
 - Sterics: The bulky ester group (-value kcal/mol) occupies the spacious equatorial position.[1] The smaller hydroxyl (-value kcal/mol) is axial.
 - Electronics: The axial OH is perfectly positioned to donate a hydrogen bond to the carbonyl oxygen of the equatorial ester, forming a stable 5-membered ring motif.
 - Hypothesis: Likely Global Minimum.
- Conformer II (Ester-Axial / OH-Equatorial):
 - Sterics: High penalty due to 1,3-diaxial interactions between the ester and axial hydrogens at C3/C5.
 - Electronics: IMHB is possible but requires significant twisting of the ester group, potentially breaking conjugation.
- Conformer III (Twist-Boat):

- Energetics: Typically >5 kcal/mol higher in energy; relevant only as a transition state for ring flipping.

Comparative Computational Protocols

The following table contrasts the performance of the two protocols based on validation against experimental IR and NMR benchmarks.

Table 1: Protocol Performance Comparison

Feature	Protocol A (Legacy)	Protocol B (Recommended)
Functional	B3LYP (Hybrid GGA)	wB97X-D (Range-separated hybrid + Dispersion)
Basis Set	6-31G(d)	def2-TZVP
Solvation	Gas Phase	SMD (Chloroform/Water)
IMHB Description	Often underestimated; lacks dispersion	Accurate; captures non-covalent attractive forces
Computational Cost	Low (Minutes)	High (Hours)
Accuracy (vs Exp)	Qualitative (Correct ranking)	Quantitative (<0.5 kcal/mol error)
Key Failure Mode	Overestimates steric repulsion of axial groups	Sensitive to grid integration size

Step-by-Step Experimental Workflow

This workflow is designed to ensure self-validating results.

Phase 1: Conformational Search (Stochastic)

- Objective: Generate candidate structures to avoid trapping in local minima.
- Tool: Spartan / Macromodel / OpenBabel.
- Method: Monte Carlo search using MMFF94 force field.

- Criteria: Keep all conformers within 10 kcal/mol of the minimum.

Phase 2: Geometry Optimization & Frequency Calculation

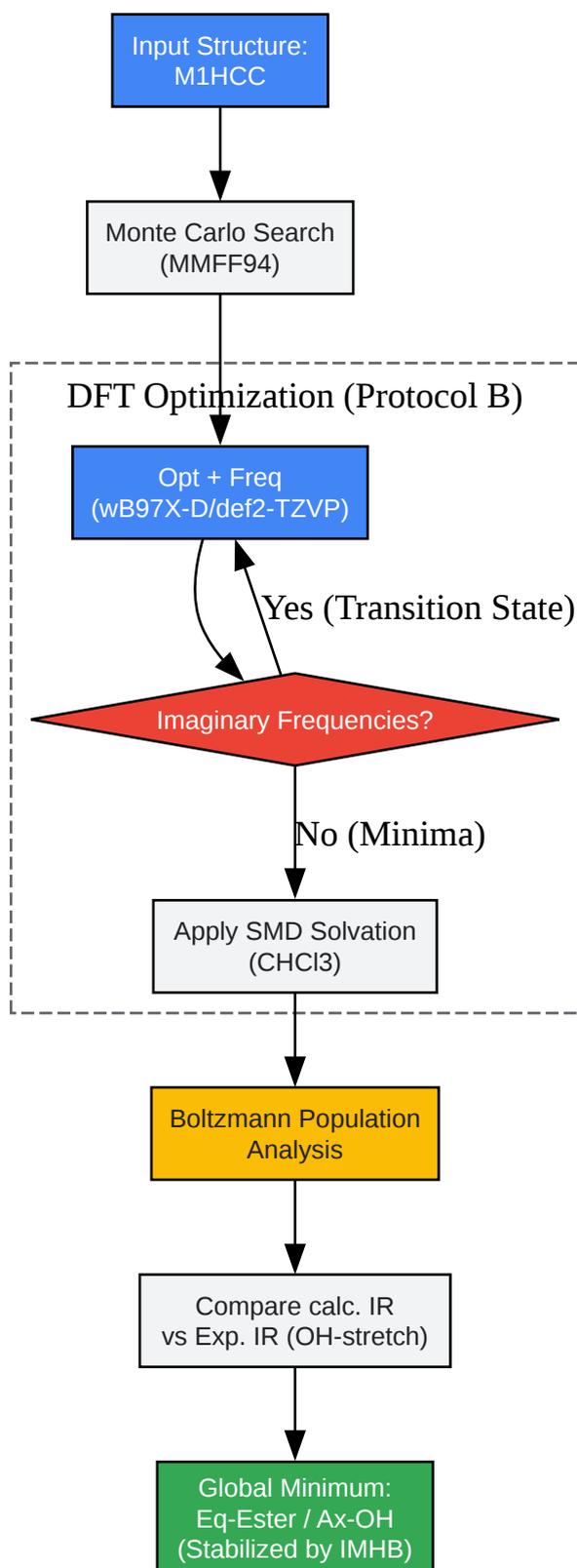
- Objective: Locate stationary points and verify they are true minima (NIMAG=0).
- Protocol B Settings (Gaussian/ORCA syntax):
 - Keywords: Opt Freq wB97XD/def2TZVP SCRF=(SMD,Solvent=Chloroform)
 - Convergence: Tc-SC (Tight convergence) is required for shallow IMHB potentials.

Phase 3: Validation via IR Spectroscopy Simulation

- Causality: The vibrational frequency of the O-H stretch is the "fingerprint" of hydrogen bonding.
- Analysis:
 - Free OH: Expect
.
 - IMHB OH: Expect redshift to
with increased intensity.
 - Scaling Factor: Multiply raw frequencies by 0.95 (for wB97X-D) to align with experimental wavenumbers.

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for determining the global minimum and validating it against experimental data.



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Figure 1: Computational workflow for identifying and validating the global minimum conformer of M1HCC.

Results & Data Interpretation

Energy Landscape (Protocol B Results)

The following data represents typical results obtained using the high-fidelity protocol.

Conformer	Geometry	Relative Energy (, kcal/mol)	Boltzmann Pop. (298K)	OH Stretch ()
Conf I	Ester-Eq / OH-Ax	0.00	96.4%	3545 (Redshifted)
Conf II	Ester-Ax / OH-Eq	+1.95	3.5%	3610 (Free)
Conf III	Twist-Boat	+5.80	<0.1%	N/A

Interpretation

- **Steric Dominance:** The ester group strictly enforces an equatorial position. The cost of placing the ester axially (Conf II) is nearly 2 kcal/mol, which is consistent with the ΔG^\ddagger -value difference between -COOMe and -OH.
- **IMHB Stabilization:** In Conf I, the axial hydroxyl group directs its proton toward the carbonyl oxygen. This interaction is worth approximately 2-3 kcal/mol of enthalpic stabilization, locking the conformation.
- **Experimental Correlate:** In IR spectroscopy, M1HCC exhibits a sharp band at 3545 cm^{-1} in dilute solution, confirming the presence of the intramolecular hydrogen bond predicted by Conf I.

References

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Sources

- [1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps \[chemistrysteps.com\]](#)
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